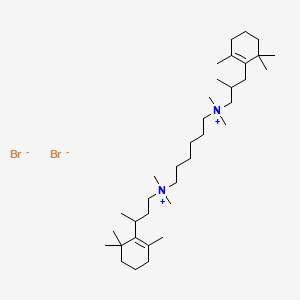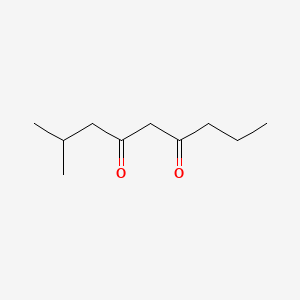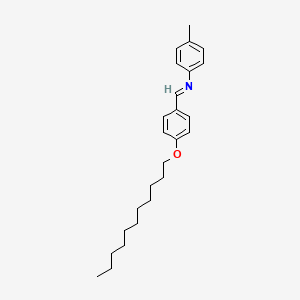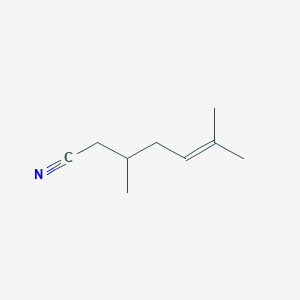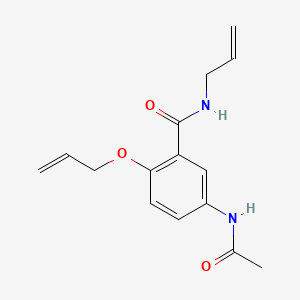
Phosphonic acid, isodecyl phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, isodecyl phenyl ester is an organic compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) esterified with an alcohol. Phosphonic acid esters are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
准备方法
The synthesis of phosphonic acid esters, including phosphonic acid, isodecyl phenyl ester, can be achieved through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation .
Michaelis–Arbuzov Reaction: This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ester.
Catalytic Cross-Coupling Reactions: These reactions typically involve the use of palladium or nickel catalysts to couple phosphonic acid derivatives with aryl or alkyl halides.
Mannich-Type Condensation: This method involves the condensation of a phosphonic acid derivative with an aldehyde and an amine.
Industrial production methods often involve the optimization of these reactions to achieve high yields and purity. For example, the use of specific catalysts and reaction conditions can significantly enhance the efficiency of the Michaelis–Arbuzov reaction .
化学反应分析
Phosphonic acid, isodecyl phenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The ester can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reduction of phosphonic acid esters can lead to the formation of phosphines. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines .
科学研究应用
Phosphonic acid, isodecyl phenyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphonic acids.
Biology: Phosphonic acid esters are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: These compounds are investigated for their potential use in drug development, particularly as antiviral and anticancer agents.
Industry: Phosphonic acid esters are used as flame retardants, plasticizers, and stabilizers in polymer production.
作用机制
The mechanism of action of phosphonic acid, isodecyl phenyl ester involves its interaction with specific molecular targets and pathways . For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Phosphonic acid, isodecyl phenyl ester can be compared with other similar compounds such as phosphonic acid, diphenyl ester and phosphonic acid, isodecyl methyl ester .
Phosphonic Acid, Diphenyl Ester: This compound has two phenyl groups attached to the phosphonic acid, making it more hydrophobic compared to this compound.
Phosphonic Acid, Isodecyl Methyl Ester: This compound has a methyl group instead of a phenyl group, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical properties and applications.
属性
CAS 编号 |
68311-09-1 |
|---|---|
分子式 |
C16H26O3P+ |
分子量 |
297.35 g/mol |
IUPAC 名称 |
8-methylnonoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C16H26O3P/c1-15(2)11-7-4-3-5-10-14-18-20(17)19-16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3/q+1 |
InChI 键 |
UTHJXPXXTSTCSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCO[P+](=O)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



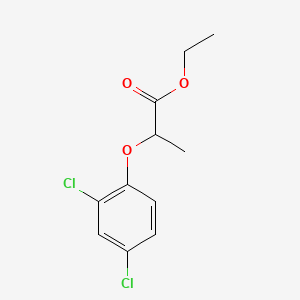
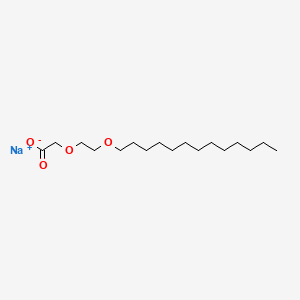
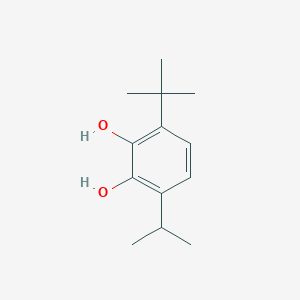
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)
